molecular formula C15H20N2O4S B10974608 4-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid

4-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B10974608
M. Wt: 324.4 g/mol
InChI Key: LCPAXGIORDOMBU-UHFFFAOYSA-N
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Description

4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound with a unique structure that includes a hexahydrocycloocta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID typically involves multi-step organic synthesis techniques. One common method involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrocycloocta[b]thiophene ring, followed by functionalization to introduce the aminocarbonyl and oxobutanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(AMINOCARBONYL)-6-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXOBUTANOIC ACID: Similar structure with a benzothiophene ring.

    4-{[3-(AMINOCARBONYL)THIEN-2-YL]AMINO}-4-OXOBUTANOIC ACID: Contains a simpler thiophene ring.

Uniqueness

4-{[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID is unique due to its hexahydrocycloocta[b]thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H20N2O4S/c16-14(21)13-9-5-3-1-2-4-6-10(9)22-15(13)17-11(18)7-8-12(19)20/h1-8H2,(H2,16,21)(H,17,18)(H,19,20)

InChI Key

LCPAXGIORDOMBU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)N

Origin of Product

United States

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